molecular formula C16H14O3 B14751124 2-Benzoyl-3,6-dimethylbenzoic acid CAS No. 2346-61-4

2-Benzoyl-3,6-dimethylbenzoic acid

Cat. No.: B14751124
CAS No.: 2346-61-4
M. Wt: 254.28 g/mol
InChI Key: PZNDFWDOURTEJI-UHFFFAOYSA-N
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Description

2-Benzoyl-3,6-dimethylbenzoic acid is a benzoic acid derivative featuring a benzoyl group at the 2-position and methyl substituents at the 3- and 6-positions. The benzoyl group enhances lipophilicity, which may influence solubility, reactivity, and interactions in pharmacological or synthetic applications .

Properties

IUPAC Name

2-benzoyl-3,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-8-9-11(2)14(16(18)19)13(10)15(17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNDFWDOURTEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289237
Record name 2-benzoyl-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-61-4
Record name NSC59922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzoyl-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,6-dimethylbenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Benzoyl-3,6-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl groups at the 3 and 6 positions can affect the compound’s steric and electronic properties, modulating its behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2,4-Dihydroxy-3,6-dimethylbenzoic Acid (3-Methylorsellinic Acid)
  • Structure : Features hydroxyl groups at positions 2 and 4, with methyl groups at 3 and 4.
  • Properties: Molecular Weight: 182.17 g/mol (C₉H₁₀O₄) . Solubility: Higher polarity due to hydroxyl groups, enhancing aqueous solubility compared to the benzoyl analog.
  • Applications : Used as a reference standard in pharmacological research and as a precursor in fine chemical synthesis .
2.2. 2-Bromo-3,6-dimethylbenzoic Acid
  • Structure : Bromine substituent at position 2, methyl groups at 3 and 5.
  • Properties :
    • Molecular Weight : 229.07 g/mol (C₉H₉BrO₂) .
    • Reactivity : The electron-withdrawing bromine atom increases electrophilicity, making it suitable for cross-coupling reactions in synthetic chemistry.
  • Applications : Intermediate in pharmaceutical synthesis; brominated analogs are often used in palladium-catalyzed reactions .
2.3. 2-Amino-3,6-dimethylbenzoic Acid
  • Structure: Amino group at position 2, methyl groups at 3 and 6.
  • Properties: Molecular Weight: 179.20 g/mol (C₉H₁₁NO₂) . Basicity: The amino group introduces basicity, altering solubility and interaction with biological targets.
  • Applications: Potential use in peptidomimetics or as a building block for heterocyclic compounds .
2.4. Ethyl 2-Benzoyl-3,3-dimethylbutanoate
  • Structure : Esterified benzoic acid derivative with a benzoyl group and branched alkyl chain.
  • Properties :
    • Molecular Weight : 262.35 g/mol (C₁₅H₂₀O₃) .
    • Stability : The ester group increases volatility and may serve as a prodrug form, enhancing bioavailability.
  • Applications : Investigated in organic synthesis for its reactivity in Michael additions or cyclization reactions .

Physicochemical and Functional Group Analysis

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile Notable Applications
2-Benzoyl-3,6-dimethylbenzoic acid ~270.29 (estimated) Benzoyl (C₆H₅CO-), 3,6-Me Low aqueous solubility Synthetic intermediates, drug design
2,4-Dihydroxy-3,6-dimethylbenzoic acid 182.17 2,4-OH, 3,6-Me Moderate aqueous solubility Microbial research, reference standards
2-Bromo-3,6-dimethylbenzoic acid 229.07 2-Br, 3,6-Me Low polarity Cross-coupling reactions
2-Amino-3,6-dimethylbenzoic acid 179.20 2-NH₂, 3,6-Me Amphoteric Peptidomimetics
Ethyl 2-benzoyl-3,3-dimethylbutanoate 262.35 Ester, benzoyl, branched alkyl Lipophilic Prodrug development

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